molecular formula C18H12F3N3OS2 B2754241 2-methyl-7-(thiophen-2-yl)-5-(3-(trifluoromethyl)benzyl)thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 941969-01-3

2-methyl-7-(thiophen-2-yl)-5-(3-(trifluoromethyl)benzyl)thiazolo[4,5-d]pyridazin-4(5H)-one

Katalognummer: B2754241
CAS-Nummer: 941969-01-3
Molekulargewicht: 407.43
InChI-Schlüssel: BXRVSMDDMGJVHQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-methyl-7-(thiophen-2-yl)-5-(3-(trifluoromethyl)benzyl)thiazolo[4,5-d]pyridazin-4(5H)-one is a synthetic thiazolo[4,5-d]pyridazinone derivative, a class of fused heterocyclic compounds recognized as a privileged scaffold in medicinal chemistry and drug discovery . This compound is built on a molecular framework that combines a thiazole ring with a pyridazinone core, a structural motif known for its diverse biological activities and significance in the development of novel therapeutic agents . The specific incorporation of a 2-thienyl group at the 7-position and a 3-(trifluoromethyl)benzyl group at the 5-position is a strategic modification based on established structure-activity relationships, as such substituents are frequently employed to enhance biological activity and optimize pharmacokinetic properties . Compounds within this class, particularly thiazolyl-pyridazinone hybrids, have demonstrated considerable research value due to their wide spectrum of pharmacological potential, which includes documented analgesic and anti-inflammatory activities in vivo . The molecular hybridization strategy employed in its design aims to synergize the bioactive properties of its constituent heterocycles, potentially leading to enhanced efficacy and a multi-targeted mechanism of action . The presence of the trifluoromethyl group is a common bioisostere in modern drug design, often employed to improve metabolic stability, membrane permeability, and binding affinity . This compound is intended solely for research applications in medicinal chemistry and pharmacology, specifically for use as a key intermediate or a biological probe in the synthesis and evaluation of new therapeutic candidates targeting inflammation, pain, and other related pathways . It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Eigenschaften

IUPAC Name

2-methyl-7-thiophen-2-yl-5-[[3-(trifluoromethyl)phenyl]methyl]-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3N3OS2/c1-10-22-15-16(27-10)14(13-6-3-7-26-13)23-24(17(15)25)9-11-4-2-5-12(8-11)18(19,20)21/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXRVSMDDMGJVHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC3=CC(=CC=C3)C(F)(F)F)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

2-Methyl-7-(thiophen-2-yl)-5-(3-(trifluoromethyl)benzyl)thiazolo[4,5-d]pyridazin-4(5H)-one is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of various precursors. The general synthetic route includes:

  • Formation of Thiazole Ring : The initial step involves the formation of the thiazole ring using appropriate thioketones and amines.
  • Substitution Reactions : Subsequent reactions involve the introduction of the thiophene and trifluoromethyl groups through electrophilic substitution methods.
  • Final Cyclization : The final cyclization step leads to the formation of the pyridazinone structure.

Antitumor Activity

Recent studies have shown that derivatives of thiazolo[4,5-d]pyridazinones exhibit significant antitumor activity. For instance, compounds similar to 2-methyl-7-(thiophen-2-yl)-5-(3-(trifluoromethyl)benzyl)thiazolo[4,5-d]pyridazin-4(5H)-one have been tested against various cancer cell lines:

Cell Line IC50 Value (μM) Reference
HCT-116 (Colon)6.2
T47D (Breast)27.3
MCF-7 (Breast)43.4

These results indicate that modifications to the thiazolo[4,5-d]pyridazinone structure can enhance cytotoxicity against specific cancer types.

The proposed mechanism for the antitumor activity includes:

  • Inhibition of Cell Proliferation : Compounds inhibit key signaling pathways involved in cell growth.
  • Induction of Apoptosis : They promote programmed cell death in cancer cells, which is crucial for effective cancer treatment.

Case Studies

  • Case Study on Anticancer Efficacy
    A study evaluated a series of thiazolo[4,5-d]pyridazinone derivatives against human cancer cell lines. The results demonstrated that specific substitutions on the benzyl group significantly enhanced anticancer activity, with some compounds exhibiting IC50 values lower than those of standard chemotherapeutics.
  • DPP-IV Inhibition
    Another investigation explored the compound's potential as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor, relevant for diabetes management. The compound showed promising results with competitive inhibition characteristics and a favorable safety profile in preclinical trials, indicating its dual therapeutic potential in oncology and diabetes management .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations at Position 5

The 5-position of the thiazolo[4,5-d]pyridazinone core is critical for target binding. Key analogs include:

Compound Name 5-Substituent Key Features
Target Compound 3-(Trifluoromethyl)benzyl CF₃ group enhances lipophilicity and resistance to oxidative metabolism .
5-(2-Chloro-6-fluorobenzyl) analog (PubChem entry) 2-Chloro-6-fluorobenzyl Halogen atoms increase electronegativity, potentially improving target affinity .
5-(2,4-Difluorophenyl) analog (mzCloud entry) 2,4-Difluorophenyl Fluorine atoms improve membrane permeability and bioavailability .

Impact : The trifluoromethyl group in the target compound offers a balance between lipophilicity and metabolic stability compared to halogenated analogs.

Modifications at Position 2

The 2-position influences hydrogen bonding and steric effects:

Compound Name 2-Substituent Key Features
Target Compound Methyl Simple alkyl group; minimal steric hindrance and moderate hydrophobicity .
2-Amino analog (Life Chemicals Inc.) Amino (NH₂) Polar group enhances solubility but may reduce membrane permeability .
2-Morpholino analog (PubChem entry) Morpholino Heterocyclic amine introduces hydrogen-bonding capacity and solubility .

Impact: The methyl group in the target compound provides a less polar profile compared to amino or morpholino derivatives, favoring blood-brain barrier penetration in neurological targets.

Thiophen-2-yl vs. Other Aromatic Substituents at Position 7

The 7-position often features aromatic groups for target engagement:

Compound Name 7-Substituent Key Features
Target Compound Thiophen-2-yl Sulfur atom enables π-stacking and interactions with cysteine residues .
AZD8797 (NPY2 receptor ligand) Phenylthioether Larger hydrophobic substituent for receptor pocket filling .
JMS-17-2 (quinoxaline derivative) Chlorophenylpiperidine Extended substituent for multi-target activity .

Impact : The thiophen-2-yl group balances aromaticity and steric demands, making it suitable for mid-sized binding pockets.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-methyl-7-(thiophen-2-yl)-5-(3-(trifluoromethyl)benzyl)thiazolo[4,5-d]pyridazin-4(5H)-one, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and functional group coupling. Key steps include:

  • Thiazole ring formation : Using precursors like thioamides or thioureas under reflux with solvents such as ethanol or DMF .
  • Substitution reactions : Introduction of the 3-(trifluoromethyl)benzyl group via nucleophilic aromatic substitution, often catalyzed by K₂CO₃ in THF .
  • Optimization parameters : Temperature (60–100°C), solvent polarity, and catalyst loading significantly impact yields (reported 40–75% in similar compounds) .
    • Analytical Validation : Reaction progress is monitored via TLC, and purity is confirmed by HPLC (>95%) .

Q. How is the structural identity and purity of this compound confirmed in academic research?

  • Methodological Answer : Advanced spectroscopic techniques are employed:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and substituent positions (e.g., thiophen-2-yl protons at δ 7.2–7.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ calculated for C₂₀H₁₄F₃N₃OS₂: 458.06) .
  • X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Q. What are the key functional groups in this compound, and how do they influence its reactivity?

  • Methodological Answer :

  • Thiazolo[4,5-d]pyridazinone core : Enables π-π stacking interactions in biological targets .
  • 3-(Trifluoromethyl)benzyl group : Enhances lipophilicity and metabolic stability .
  • Thiophen-2-yl moiety : Participates in electrophilic substitution reactions (e.g., bromination) for further derivatization .

Advanced Research Questions

Q. How can researchers design experiments to address contradictions in reported synthetic yields (e.g., 40% vs. 75%)?

  • Methodological Answer :

  • Design of Experiments (DOE) : Use factorial designs to isolate variables (e.g., solvent, temperature, catalyst) affecting yield .
  • Kinetic studies : Monitor intermediate stability via in-situ IR spectroscopy to identify rate-limiting steps .
  • Case Study : In analogous thiazolo-pyrimidines, replacing DMF with DMA increased yields by 20% due to improved solubility of intermediates .

Q. What strategies mitigate side reactions during the introduction of the 3-(trifluoromethyl)benzyl group?

  • Methodological Answer :

  • Protecting groups : Temporarily block reactive sites (e.g., thiophen sulfur) with acetyl groups before benzylation .
  • Low-temperature conditions : Perform reactions at 0–5°C to suppress competing pathways like over-alkylation .
  • By-product analysis : Use LC-MS to identify impurities (e.g., di-alkylated products) and adjust stoichiometry .

Q. How do researchers reconcile discrepancies in biological activity data across similar thiazolo-pyridazinone derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing CF₃ with Cl) and compare IC₅₀ values in enzyme assays .
  • Computational modeling : Dock the compound into target proteins (e.g., kinases) to predict binding modes and validate with mutagenesis studies .
  • Example : Fluorine substitution at the benzyl position increased inhibitory potency against COX-2 by 30% in related compounds .

Q. What advanced analytical techniques resolve challenges in characterizing degradation products under physiological conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic conditions .
  • LC-HRMS/MS : Identifies degradation pathways (e.g., hydrolysis of the thiazole ring) and quantifies stability .
  • Accelerated stability testing : Store samples at 40°C/75% RH for 6 months to simulate long-term degradation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.